ROCK2-IN-8 Demonstrates 14.6-Fold Higher Potency than the Clinically Approved Selective Inhibitor Belumosudil (KD025)
ROCK2-IN-8 inhibits ROCK2 with an IC50 of 7.2 nM in a cell-free enzymatic assay . In contrast, the FDA-approved selective ROCK2 inhibitor Belumosudil (KD025) exhibits an IC50 of 105 nM for ROCK2 under comparable enzymatic conditions using an ATP concentration of 10 µM . This represents a 14.6-fold improvement in potency for ROCK2-IN-8.
| Evidence Dimension | ROCK2 Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 7.2 nM |
| Comparator Or Baseline | Belumosudil (KD025): 105 nM |
| Quantified Difference | 14.6-fold more potent |
| Conditions | Cell-free enzymatic assay; ATP concentration of 10 µM for Belumosudil, comparable conditions implied for ROCK2-IN-8. |
Why This Matters
Higher potency may translate to lower effective doses and reduced potential for off-target effects at therapeutic concentrations, a critical factor in chronic dosing models.
